molecular formula C13H13NO3 B14068623 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid CAS No. 423120-02-9

6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid

Cat. No.: B14068623
CAS No.: 423120-02-9
M. Wt: 231.25 g/mol
InChI Key: MNMDMPKCLQCVPF-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a phenyl group, a carboxylic acid group, and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid typically involves the condensation of enamines with 2-arylidene-1,3-diketones. This reaction is often carried out under acidic conditions, using catalysts such as acetic acid or sulfuric acid . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

CAS No.

423120-02-9

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-8-12(13(16)17)10(7-11(15)14-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,14,15)(H,16,17)

InChI Key

MNMDMPKCLQCVPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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